molecular formula C12H15NO2 B13304370 1-(3-Aminophenyl)-2-methylcyclobutane-1-carboxylic acid

1-(3-Aminophenyl)-2-methylcyclobutane-1-carboxylic acid

Cat. No.: B13304370
M. Wt: 205.25 g/mol
InChI Key: RBGOKMLCJDNJAK-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)-2-methylcyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring substituted with an aminophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminophenyl)-2-methylcyclobutane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where a suitable precursor is treated with carbon dioxide under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminophenyl)-2-methylcyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(3-Aminophenyl)-2-methylcyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Aminophenyl)-2-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, the aminophenyl group can interact with enzymes or receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Aminophenyl)-2-methylcyclobutane-1-carboxylic acid: Similar structure but with the amino group in the para position.

    1-(3-Aminophenyl)-2-ethylcyclobutane-1-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

1-(3-Aminophenyl)-2-methylcyclobutane-1-carboxylic acid is unique due to the specific positioning of the aminophenyl group and the methyl group on the cyclobutane ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

1-(3-aminophenyl)-2-methylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H15NO2/c1-8-5-6-12(8,11(14)15)9-3-2-4-10(13)7-9/h2-4,7-8H,5-6,13H2,1H3,(H,14,15)

InChI Key

RBGOKMLCJDNJAK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC1(C2=CC(=CC=C2)N)C(=O)O

Origin of Product

United States

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